FOOD YELLOW NO. 4 ALUMINUM LAKE

Catalog No.
S1822701
CAS No.
12227-69-9
M.F
C12H12O2
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FOOD YELLOW NO. 4 ALUMINUM LAKE

CAS Number

12227-69-9

Product Name

FOOD YELLOW NO. 4 ALUMINUM LAKE

Molecular Formula

C12H12O2

Molecular Weight

0

Applications in Material Science Research

Some studies investigate FY4AL's potential use in developing new materials. For instance, research has explored incorporating FY4AL into calcium aluminate cement to improve its aesthetic properties []. FY4AL's coloring properties might be useful in creating colored cements for specific applications.

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine Aluminum Lake, is a synthetic dye primarily used in food and pharmaceutical products to impart a bright yellow color. Its chemical structure is based on the azo compound Tartrazine, which is modified to form an aluminum lake by complexing it with aluminum salts. The compound is characterized by its bright yellow to greenish-yellow appearance and is soluble in water, making it suitable for various applications in the food industry .

FY No. 4 AL does not have a specific biological mechanism of action. It functions solely as a coloring agent in food and doesn't interact with the body's biochemical processes.

FY No. 4 AL is generally considered safe for consumption by regulatory bodies like the US Food and Drug Administration (FDA). However, some people might experience allergic reactions like hives, asthma, or rhinitis [].

. Initially, Tartrazine undergoes diazotization, a process where an amine group is converted into a diazo group. This is followed by coupling with phenolic compounds to form the azo dye. The aluminum lake is created by reacting the dye with aluminum hydroxide or aluminum oxide under controlled conditions, which precipitates the aluminum salt of the dye. This reaction enhances the stability and color intensity of the dye in food products .

The synthesis of Food Yellow No. 4 Aluminum Lake typically involves the following steps:

  • Preparation of Aluminum Hydroxide: Aluminum chloride is reacted with sodium bicarbonate in cold water to precipitate aluminum hydroxide.
  • Dye Solution Preparation: Tartrazine is dissolved in water to create a dye solution.
  • Laking Process: The dye solution is mixed with the aluminum hydroxide slurry, and additional aluminum chloride is added until the pH reaches around 4.1 to 4.3.
  • Filtration and Drying: The resulting mixture is filtered to remove excess water and then dried to produce the final aluminum lake product .

Food Yellow No. 4 Aluminum Lake is widely used in various industries due to its vibrant color and stability. Its applications include:

  • Food Industry: Commonly used in beverages, candies, baked goods, and dairy products to enhance visual appeal.
  • Pharmaceuticals: Employed as a coloring agent in over-the-counter medications and dietary supplements.
  • Cosmetics: Utilized in cosmetic formulations for coloring purposes .

Interaction studies involving Food Yellow No. 4 Aluminum Lake have focused on its behavior in different food matrices and its interactions with other ingredients. For instance, research has shown that the presence of certain metal ions can significantly affect the color stability of dyes in food products. Additionally, factors such as pH and protein content can influence how the dye interacts with various food components, potentially altering its effectiveness and appearance .

Food Yellow No. 4 Aluminum Lake shares similarities with several other synthetic dyes used in food applications. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
Tartrazine1934-21-0A direct yellow dye without aluminum complexing
Sunset Yellow FCF (FD&C Yellow No. 6)2783-94-0Orange-yellow color; often used in snacks
Allura Red AC (FD&C Red No. 40)25956-17-6Red colorant; frequently used in beverages
Brilliant Blue FCF (FD&C Blue No. 1)3844-45-9Blue colorant; often combined with yellow dyes for green shades

Uniqueness: Food Yellow No. 4 Aluminum Lake stands out due to its specific application as an aluminum lake, which enhances its stability and reduces bleeding in food products compared to non-lake forms of dyes like Tartrazine.

Molecular Structure and Formula Analysis

Food Yellow No. 4 Aluminum Lake, also known as Tartrazine Aluminum Lake or Pigment Yellow 100, is a synthetic organic pigment derived from the water-soluble dye Tartrazine [1]. The molecular structure consists of an azo dye component complexed with aluminum hydroxide, which serves as a substrate [3]. The molecular formula of Food Yellow No. 4 Aluminum Lake is C16H9AlN4O9S2, with a molecular weight of 492.4 g/mol [1] [2].

The chemical structure features a central pyrazole ring with a carboxylic acid group, connected to two phenyl rings via an azo linkage (-N=N-) [8]. Each phenyl ring contains a sulfonate group, which contributes to the compound's ionic character [1]. When complexed with aluminum, the dye forms an insoluble lake pigment where the aluminum ion coordinates with the carboxylate and sulfonate groups of the tartrazine molecule [3] [8].

The structural formula can be represented as aluminum;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate [1]. This structure is responsible for the compound's characteristic bright yellow color and its stability in various applications [5].

Chemical PropertyValue
Molecular FormulaC16H9AlN4O9S2
Molecular Weight492.4 g/mol
CAS Number12225-21-7
Color IndexC.I. 19140:1
Parent CompoundTartrazine (C.I. 19140)

Table 1: Chemical identification parameters of Food Yellow No. 4 Aluminum Lake [1] [2] [22]

Synthesis Methodology

Reaction Mechanisms with Aluminum Salts

The synthesis of Food Yellow No. 4 Aluminum Lake involves a two-step process: first, the preparation of the azo dye (tartrazine), followed by its conversion into an aluminum lake pigment [3] [12]. The formation of the lake pigment occurs through a complexation reaction between the water-soluble tartrazine dye and aluminum salts under controlled conditions [9].

The reaction mechanism begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt, which then undergoes coupling with 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid [3] [16]. This coupling reaction produces the tartrazine dye, which is subsequently converted to an aluminum lake through precipitation with aluminum salts [12].

The lake formation process involves the adsorption of the water-soluble dye onto a hydrated aluminum substrate, rendering the color insoluble in water [11]. The mechanism can be described as follows:

  • The sodium salt of tartrazine is transformed into an aluminum salt by converting the sodium salt into an aluminum salt [12].
  • The negatively charged sulfonate and carboxylate groups of the tartrazine molecule interact with the positively charged aluminum ions [9].
  • The dye is fixed to the aluminum hydroxide substrate by adding a solution of aluminum chloride, forming an insoluble complex [12].

This reaction is primarily driven by electrostatic interactions between the negatively charged dye molecules and the positively charged aluminum ions, resulting in the formation of a stable, insoluble pigment [20].

Industrial-Scale Production Techniques

Industrial-scale production of Food Yellow No. 4 Aluminum Lake follows a standardized process that ensures consistent quality and color properties [12]. The manufacturing process typically involves the following steps:

  • Preparation of aluminum hydroxide substrate: A solution of aluminum sulfate is treated with sodium carbonate under strictly controlled conditions of dilution, temperature, and pH [12]. This reaction produces a special aluminum hydroxide substrate, which significantly influences the properties of the final lake pigment, including particle size, coloring strength, and shade [12].

  • Lake formation: A solution of the tartrazine dye is added to the aluminum hydroxide suspension [12]. The dye is then fixed to the substrate by adding a solution of aluminum chloride, which facilitates the formation of the aluminum-dye complex [12] [9].

  • Filtration and washing: The precipitated lake pigment is filtered and washed thoroughly to remove any unreacted materials and soluble impurities [11].

  • Drying and milling: The washed pigment is dried under controlled conditions and then milled to achieve the desired particle size distribution, which is crucial for its application properties [11] [23].

Industrial production parameters that significantly affect the quality of the final product include:

ParameterOptimal RangeEffect on Product
pH4-6Influences the stability and color intensity of the lake pigment
Temperature30-40°CAffects the reaction rate and particle size distribution
Aluminum salt concentration0.1-0.2 MDetermines the dye content and shade of the lake
Reaction time60-120 minutesEnsures complete formation of the lake complex

Table 2: Key production parameters for Food Yellow No. 4 Aluminum Lake synthesis [12] [32]

The dye content in the final lake pigment can vary depending on the manufacturing process, typically ranging from 10% to 40% [11]. Three standard types of lakes are commonly produced:

  • Lakes of high dye concentration: 35-40%
  • Lakes of middle concentration: 20-25%
  • Lakes of low concentration: around 10% [12]

The variation in dye content influences not only the color intensity but also the shade of the lake pigment [12]. Industrial production techniques are optimized to ensure consistent color properties and physical characteristics across different batches [23].

Physicochemical Properties

Solubility and Stability Profiles

Food Yellow No. 4 Aluminum Lake exhibits distinct physicochemical properties that differentiate it from its parent dye, tartrazine [17]. The most notable characteristic is its insolubility in water, which is a direct result of the lake formation process [11] [17]. This insolubility makes it suitable for applications where water resistance is required [6].

The solubility profile of Food Yellow No. 4 Aluminum Lake is characterized by:

  • Insolubility in water (may be slightly soluble in water) [17]
  • Insolubility in most organic solvents [20]
  • Dispersion capability in oils and fats without dissolving [6]

The stability of Food Yellow No. 4 Aluminum Lake is influenced by various environmental factors, particularly pH [14]. Studies have shown that the pH-bleeding profiles of aluminum lakes correspond to the pH-solubility profile of aluminum hydroxide [14]. At extreme pH values (below 3 or above 9), the aluminum hydroxide substrate may begin to dissolve, leading to the release of the dye component [14] [19].

The stability profile across different pH ranges is as follows:

pH RangeStability Characteristics
2-3Moderate stability, some dye bleeding may occur
4-8Excellent stability, minimal dye bleeding
9-10Decreasing stability, increased dye bleeding
>10Poor stability, significant dye bleeding

Table 3: pH-dependent stability of Food Yellow No. 4 Aluminum Lake [14] [19] [32]

The chemical stability of Food Yellow No. 4 Aluminum Lake is superior to that of the water-soluble tartrazine dye, particularly in the presence of organic solvents [20]. Research has demonstrated that when immersed in organic solvents such as butyl acetate for 24 hours, the lake pigments exhibit high resistance to dissolution, with the solvents remaining colorless [20].

Light and Heat Resistance

Food Yellow No. 4 Aluminum Lake demonstrates remarkable light and heat resistance properties, making it suitable for applications involving exposure to elevated temperatures and light [20] [21]. The thermal stability of the pigment is significantly enhanced compared to the parent dye due to the complexation with aluminum hydroxide [21].

Thermogravimetric analysis (TGA) of aluminum lake pigments reveals a multi-stage decomposition pattern [20]. The first mass loss typically occurs between ambient temperature and approximately 100°C, involving the loss of physically adsorbed water from the lake structure [20]. Subsequent weight loss occurs around 225°C, attributed to the dehydration of water molecules from the interlayer space [20].

The thermal decomposition temperatures of Food Yellow No. 4 Aluminum Lake are as follows:

Decomposition StageTemperature Range (°C)Mass Loss Attribution
Initial degradation100-120Loss of physically adsorbed water
Secondary degradation220-250Dehydration of interlayer water molecules
Major decomposition300-350Decomposition of organic dye component
Final decomposition380-400Complete breakdown of aluminum-dye complex

Table 4: Thermal decomposition profile of Food Yellow No. 4 Aluminum Lake [20] [21]

The light stability of Food Yellow No. 4 Aluminum Lake is superior to that of the parent dye [21]. Studies comparing the color stability of natural dyes and their aluminum lakes under UV exposure have shown that the aluminum lake forms exhibit significantly less color change over time [21]. This enhanced light stability is attributed to the strong host-guest interactions between the metal ions from the aluminum hydroxide matrix and the azo chromophore guest anions [20].

The interaction between the dye and the aluminum hydroxide substrate contributes to the decrease in the concentration of carbonate ions in the lake matrix, which has been confirmed by Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) [20]. This interaction is primarily related to the binding between acidic groups from the azo dye and the alkaline aluminum hydroxide host, resulting in a more stable complex with enhanced resistance to light and heat degradation [20] [21].

Dates

Last modified: 08-15-2023

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